molecular formula C15H19N5O4S B4733692 N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea

N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea

Cat. No. B4733692
M. Wt: 365.4 g/mol
InChI Key: SBFBRYXXQAGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea, also known as DMNPY, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that has been known to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea exerts its effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to a downstream effect on cellular processes that are regulated by these kinases, including cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent inhibitor of protein kinases, making it a useful tool for studying the role of these kinases in various cellular processes. N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea is also relatively stable, making it easy to handle and store. However, N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea does have some limitations. It has been shown to exhibit some off-target effects, which could complicate the interpretation of experimental results. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has not been extensively studied in vivo, so its effects in whole organisms are not well understood.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea. One area of interest is the development of more specific inhibitors of protein kinases. This could help to reduce the off-target effects of N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea and increase its specificity for particular kinases. Another area of interest is the study of the effects of N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea in vivo. This could help to better understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea in cancer treatment. Finally, the development of new methods for synthesizing N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea could help to increase its availability for research purposes.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has been widely used in scientific research as a tool to study the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including JNK, ERK, and p38 MAPK. N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea has also been used to study the role of protein kinases in cancer cell proliferation, migration, and invasion.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-10-8-14(20(21)22)18-19(10)7-6-16-15(25)17-12-5-4-11(23-2)9-13(12)24-3/h4-5,8-9H,6-7H2,1-3H3,(H2,16,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBRYXXQAGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=S)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea
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N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea

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